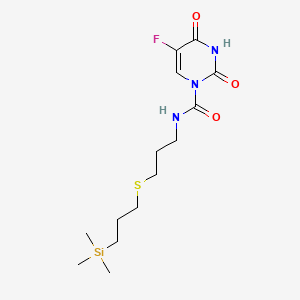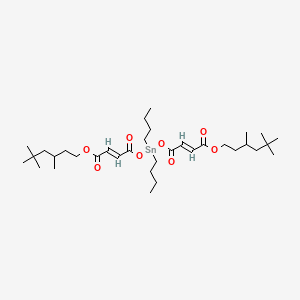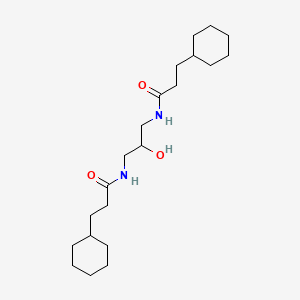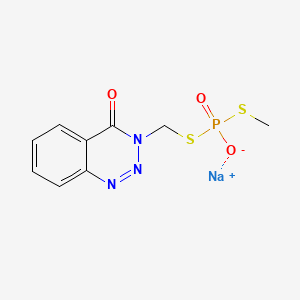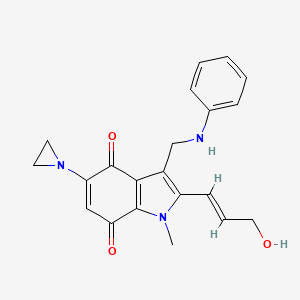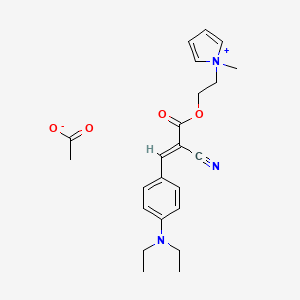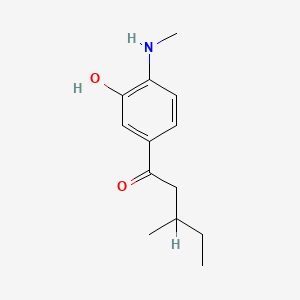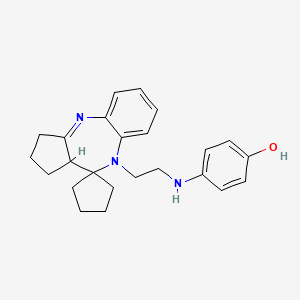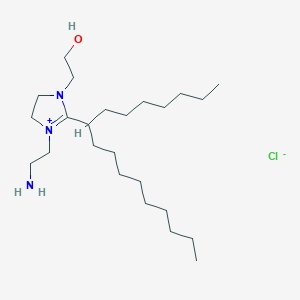
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with long alkyl chains and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl and hydroxyethyl groups. The heptadecyl chain is then attached through a series of reactions, and finally, the chloride ion is introduced to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it useful for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its amphiphilic nature allows it to interact with cell membranes, making it a candidate for drug delivery systems and antimicrobial agents.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It can also be incorporated into coatings and adhesives to enhance their performance.
Mecanismo De Acción
The mechanism of action of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The aminoethyl and hydroxyethyl groups can form hydrogen bonds with membrane proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Lacks the long heptadecyl chain, resulting in different membrane interactions.
1-(2-Aminoethyl)-2-(8-octyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride: Has a shorter alkyl chain, affecting its amphiphilic properties.
1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-methoxyethyl)-1H-imidazolium chloride: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its hydrogen bonding capabilities.
Uniqueness
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of a long alkyl chain, aminoethyl, and hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
93783-48-3 |
|---|---|
Fórmula molecular |
C24H50ClN3O |
Peso molecular |
432.1 g/mol |
Nombre IUPAC |
2-[3-(2-aminoethyl)-2-heptadecan-8-yl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H50N3O.ClH/c1-3-5-7-9-10-12-14-16-23(15-13-11-8-6-4-2)24-26(18-17-25)19-20-27(24)21-22-28;/h23,28H,3-22,25H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KEXVSUVMXIASLA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CCO)CCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


